

Application Note: Quantification of C32 Ceramide by LC-MS/MS

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Compound of Interest

Compound Name: C32 Ceramide

Cat. No.: B3026360

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Introduction

Ceramides are a class of sphingolipids that play a crucial role as structural components of cellular membranes and as bioactive molecules involved in various signaling pathways. The length of the fatty acid chain in the ceramide molecule dictates its specific biological function. Very-long-chain ceramides (VLC-Cers), such as **C32 ceramide**, have been implicated in cellular processes including apoptosis, inflammation, and the regulation of membrane fluidity.^[1] Accurate quantification of specific ceramide species like C32 is essential for understanding their role in health and disease, and for the development of novel therapeutics targeting sphingolipid metabolism.

This application note provides a detailed protocol for the quantification of **C32 ceramide** (specifically Cer(d18:1/32:0)) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and reproducible for applications in academic research and drug development.

Experimental Protocols

Materials and Reagents

- **C32 Ceramide** (d18:1/32:0) standard (Cayman Chemical or equivalent)^[2]

- Internal Standard (IS): C17 Ceramide (d18:1/17:0) or other non-endogenous odd-chain ceramide
- LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water
- Formic acid and ammonium formate
- Biological matrix (e.g., plasma, tissue homogenate, cell lysate)

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer extraction method is recommended for the efficient extraction of ceramides from biological samples.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- To 100 μ L of sample (e.g., plasma, cell lysate, or tissue homogenate), add 375 μ L of a chloroform:methanol (1:2, v/v) mixture containing the internal standard (e.g., C17 Ceramide at a final concentration of 100 ng/mL).
- Vortex the mixture vigorously for 1 minute.
- Add 125 μ L of chloroform and vortex for 1 minute.
- Add 125 μ L of water and vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
- Carefully collect the lower organic phase, which contains the lipids.
- Dry the collected organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size).[\[6\]](#)
- Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[\[6\]](#)

- Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[6]
- Flow Rate: 0.3 mL/min.[6]
- Injection Volume: 5 µL.
- Column Temperature: 50°C.[6]

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
2.0	0	100
12.0	0	100
12.1	70	30
15.0	70	30

Mass Spectrometry (MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.

MRM Transitions:

The characteristic fragmentation of ceramides in positive ESI mode involves the neutral loss of the fatty acyl chain, resulting in a product ion corresponding to the sphingoid base. For a d18:1 sphingoid base, this product ion is observed at m/z 264.3.

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
C32 Ceramide (d18:1/32:0)	762.8	264.3	50	35
C17 Ceramide (IS)	552.5	264.3	50	30

Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energy should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are examples of tables for presenting calibration curve data and sample quantification results.

Table 1: C32 Ceramide Calibration Curve and Performance

Parameter	Value
Linearity Range	0.1 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	~0.05 ng/mL
Limit of Quantification (LOQ)	~0.1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	90 - 110%

Note: These are expected performance characteristics based on similar very-long-chain ceramide assays and should be validated for the specific **C32 ceramide** assay.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Quantification of C32 Ceramide in Biological Samples

Sample ID	C32 Ceramide Concentration (ng/mL or ng/mg tissue)	Standard Deviation
Control Group 1	15.2	1.8
Control Group 2	18.5	2.1
Treatment Group 1	35.7	4.2
Treatment Group 2	41.3	5.5

Visualizations

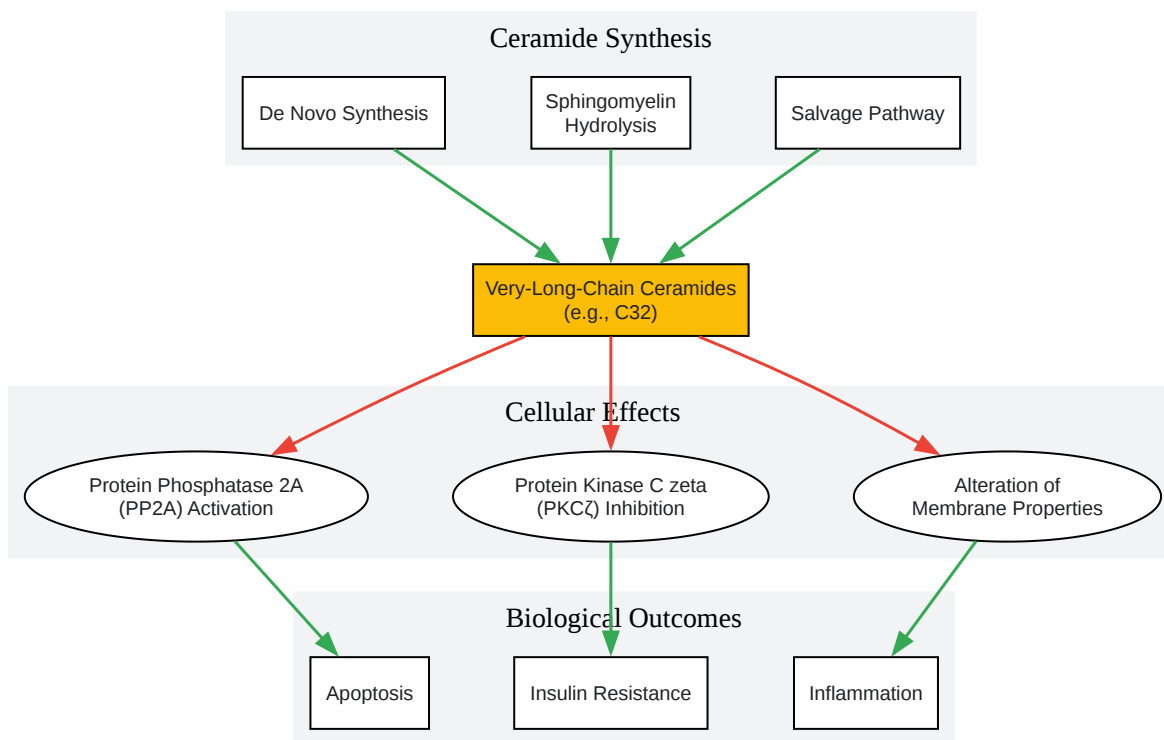
Experimental Workflow



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Caption: Experimental workflow for **C32 Ceramide** quantification.

Signaling Pathway of Very-Long-Chain Ceramides



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Caption: Generalized signaling pathway of very-long-chain ceramides.

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